molecular formula C7H3BrCl2O B2457893 4-Bromo-2-chlorobenzoyl chloride CAS No. 21900-55-0

4-Bromo-2-chlorobenzoyl chloride

Cat. No. B2457893
Key on ui cas rn: 21900-55-0
M. Wt: 253.9
InChI Key: IHYXATIWDIHXAA-UHFFFAOYSA-N
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Patent
US07208526B2

Procedure details

4-Bromo-2-chloro-benzoic acid (0.64 g, 2.7 mmol) and DMF (50 μl) were added to dichloromethane (9 ml). Oxalyl chloride (0.47 ml, 5.4 mmol) was then added to the mixture and the resultant solution stirred at room temperature for 2 hours. The reaction was monitored to completion by LC-MS. The reaction was concentrated in vacuo to afford crude 4-bromo-2-chloro-benzoyl chloride.
Quantity
0.64 g
Type
reactant
Reaction Step One
Name
Quantity
50 μL
Type
reactant
Reaction Step One
Quantity
9 mL
Type
solvent
Reaction Step One
Quantity
0.47 mL
Type
reactant
Reaction Step Two
[Compound]
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:10]=[CH:9][C:5]([C:6](O)=[O:7])=[C:4]([Cl:11])[CH:3]=1.CN(C=O)C.C(Cl)(=O)C([Cl:20])=O>ClCCl>[Br:1][C:2]1[CH:10]=[CH:9][C:5]([C:6]([Cl:20])=[O:7])=[C:4]([Cl:11])[CH:3]=1

Inputs

Step One
Name
Quantity
0.64 g
Type
reactant
Smiles
BrC1=CC(=C(C(=O)O)C=C1)Cl
Name
Quantity
50 μL
Type
reactant
Smiles
CN(C)C=O
Name
Quantity
9 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
0.47 mL
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Step Three
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction was concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC(=C(C(=O)Cl)C=C1)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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